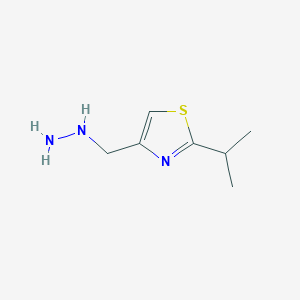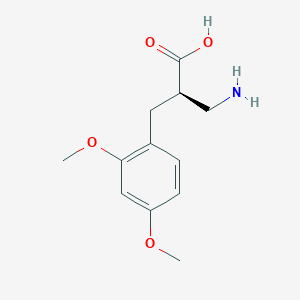
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde is a chemical compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicinal chemistry. The trifluoromethyl group, on the other hand, is often used in pharmaceuticals and agrochemicals due to its ability to enhance the stability, lipophilicity, and bioavailability of molecules .
準備方法
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cost-effective reagents like CF₃SO₂Na suggests potential scalability for industrial applications .
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 2-(Trifluoromethyl)-1H-indole-6-carboxylic acid.
Reduction: Formation of 2-(Trifluoromethyl)-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Biology: Studied for its potential bioactivity and interactions with biological targets.
Industry: Utilized in the development of materials with enhanced stability and performance.
作用機序
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde involves its interaction with molecular targets through its indole and trifluoromethyl groups. The indole ring can interact with various biological receptors, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins . The exact molecular pathways and targets are still under investigation.
類似化合物との比較
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)isonicotinic acid
- α-(Trifluoromethyl)styrene derivatives
Comparison: 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde is unique due to the combination of the indole and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other trifluoromethylated compounds, it offers a unique scaffold for drug development and material science applications .
特性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-5,14H |
InChIキー |
NZWGYTAJXPIZLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)NC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)

![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12959504.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)





